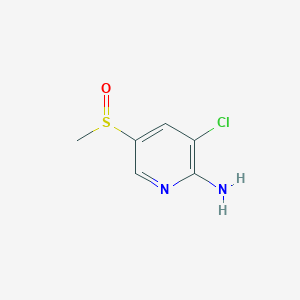

3-Chloro-5-methanesulfinylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methylsulfinylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-11(10)4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNNINRBFVLHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC(=C(N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 5 Methanesulfinylpyridin 2 Amine and Analogous Structures

Strategies for Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring is complicated by its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. Consequently, synthetic strategies often rely on alternative approaches, including nucleophilic substitution on pre-functionalized rings, reactions of activated intermediates like pyridine N-oxides, or direct C-H functionalization methods. The successful synthesis of complex pyridines like 3-Chloro-5-methanesulfinylpyridin-2-amine hinges on the strategic application and combination of these methods to install substituents with the desired regiochemistry.

The introduction of chlorine atoms onto a pyridine ring is a critical step in the synthesis of the target compound and its analogs. The electron-deficient character of the pyridine ring makes direct electrophilic chlorination challenging, often requiring harsh conditions and resulting in low yields. researchgate.net More effective strategies have been developed to overcome these limitations.

Direct halogenation of pyridine scaffolds can be a formidable task due to the deactivation of the ring by the nitrogen atom. mountainscholar.org Electrophilic halogenation typically requires high temperatures and can lead to mixtures of products. For instance, the vapor-phase chlorination of 3-substituted pyridines, such as 3-trifluoromethylpyridine, at temperatures between 300°C and 450°C can yield the desired 2-chloro-substituted product. google.com However, these methods often lack selectivity and are not suitable for complex or sensitive substrates.

An alternative to direct electrophilic attack is the use of heterocyclic phosphonium (B103445) salts, which can be converted into 4-halogenated pyridines, offering a different regioselectivity compared to other methods. mountainscholar.org

Table 1: Examples of Pyridine Chlorination

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Trifluoromethylpyridine | Cl2, CCl4, vapor phase, 380°C | 2-Chloro-5-trifluoromethylpyridine | Not specified | google.com |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, 170-200°C, >200 psig | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Not specified | google.com |

The use of pyridine N-oxides is a powerful and widely employed strategy to facilitate substitutions on the pyridine ring. The N-oxide group activates the ring, particularly at the C2 and C4 positions, making them susceptible to both electrophilic and nucleophilic attack. semanticscholar.orgarkat-usa.org This activation allows for the introduction of chloro substituents under milder conditions than direct halogenation of the parent pyridine.

The reaction of pyridine N-oxides with chlorinating agents like phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), or tosyl chloride (TsCl) can lead to the formation of 2- and 4-chloropyridines. The N-oxide activates the ring, and the subsequent reaction with the chlorinating agent followed by the loss of the oxygen atom yields the chlorinated pyridine. This method provides a regioselective route to chloro-substituted pyridines that might be otherwise difficult to access. researchgate.netchemrxiv.org

Table 2: Halogenation via Pyridine N-Oxide Intermediates

| Substrate | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| Pyridine N-oxide | POCl₃ or SO₂Cl₂ | 2-Chloropyridine and 4-Chloropyridine | Activation of C2/C4 positions for nucleophilic attack | chemrxiv.org |

| Substituted Pyridine N-oxides | Tosyl Anhydride (B1165640) (Ts₂O) | Activated intermediate for substitution | Makes ortho-C2 more reactive towards nucleophiles | researchgate.net |

Introducing an amino group at the C2 position is another crucial transformation. This can be achieved through direct amination methods or by the reduction of a suitable nitrogen-containing precursor.

Direct amination involves the introduction of an amino group onto the pyridine ring in a single step. One of the classic methods is the Chichibabin reaction, which typically involves heating a pyridine with sodium amide (NaNH₂) to produce a 2-aminopyridine (B139424). youtube.comntu.edu.sg While effective for simple pyridines, this reaction requires harsh conditions and may not be suitable for more complex, functionalized substrates. nih.gov

More contemporary methods offer milder conditions and broader substrate scope. Nucleophilic Aromatic Substitution (SNAr) is a common strategy where a leaving group, such as a halogen, at the 2- or 4-position is displaced by an amine. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine can be synthesized by treating 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) with ammonia (B1221849) in ethanol (B145695) under pressure. nih.gov

Furthermore, amination can be achieved via pyridine N-oxide intermediates. Activating the N-oxide with an agent like tosyl anhydride or a phosphonium salt (e.g., PyBroP) facilitates the regioselective addition of an amine nucleophile to the C2 position. semanticscholar.orgresearchgate.net This one-pot procedure is often high-yielding and compatible with a variety of functional groups. semanticscholar.orgresearchgate.net

Table 3: Direct Amination Methods for Pyridine Scaffolds

| Method | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Chichibabin Reaction | Pyridine | NaNH₂, Toluene, 110°C | 2-Aminopyridine | ntu.edu.sg |

| SNAr | 2,3-Dichloropyridine (B146566) | Aniline, Pd(OAc)₂, PPh₃, NaO-t-Bu | 3-Chloro-N-phenyl-pyridin-2-amine | orgsyn.org |

| SNAr | 2,3-Dichloro-5-(trifluoromethyl)pyridine | NH₃, Ethanol, 50 atm, 10 h | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | nih.gov |

| Amination via N-Oxide | Pyridine N-oxide | 1. Ts₂O, t-BuNH₂; 2. TFA | 2-Aminopyridine | researchgate.net |

| Phosphonium Salt-Mediated Amination | Pyridine | 1. Ph₃PBr₂, Et₃N; 2. NaN₃ | Iminophosphorane (precursor to amine) | nih.gov |

An alternative route to aminopyridines involves the introduction of a nitrogen-containing functional group, most commonly a nitro group (-NO₂), followed by its reduction to an amino group (-NH₂).

The synthesis of nitropyridines can be challenging via direct electrophilic nitration due to the deactivating nature of the pyridinium (B92312) cation formed under acidic conditions. researchgate.net However, methods have been developed, such as reacting pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with aqueous bisulfite, to produce 3-nitropyridine (B142982) in good yield. researchgate.netresearchgate.netntnu.no

Once the nitropyridine is obtained, the nitro group can be readily reduced to the corresponding amine. A wide variety of reducing agents can be employed for this transformation, including metals (like iron, tin, or zinc) in acidic media, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). nih.govorganic-chemistry.org These reduction methods are generally high-yielding and tolerate a broad range of other functional groups. organic-chemistry.org This two-step sequence provides a reliable pathway to aminopyridines with regiochemistry that may be difficult to achieve through direct amination.

Table 4: Amination via Reduction of Nitro-Precursors

| Step | Substrate | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Nitration | Pyridine | N₂O₅ in organic solvent, then SO₂/HSO₃⁻ in water | 3-Nitropyridine | researchgate.netresearchgate.net |

| Reduction | Aromatic Nitro Compound | Metals (Zn, Sn, Fe), Hydrazine, Borohydride, H₂ | Aromatic Amine | nih.govorganic-chemistry.org |

| Reduction | Nitroarene | Pd/C, Triethylsilane or H₂ balloon | Amine | organic-chemistry.org |

Incorporation of Methanesulfinyl Groups

The introduction of a methanesulfinyl group is a critical step in the synthesis of the target molecule and its analogs. This is typically achieved through the oxidation of a corresponding methylthio (sulfide) precursor. The selectivity of this oxidation is paramount to prevent over-oxidation to the sulfone.

A common and straightforward method for the synthesis of sulfoxides is the oxidation of their corresponding sulfides. A variety of oxidizing agents and conditions have been developed to achieve this transformation with high selectivity.

One of the most widely used and environmentally friendly oxidants is hydrogen peroxide (H₂O₂). A highly selective "green" oxidation of organic sulfides to sulfoxides has been developed using 30% hydrogen peroxide in glacial acetic acid under transition-metal-free and mild conditions. This method is operationally simple, and the products can be isolated in excellent yields (90-99%) nih.gov. The reaction likely involves the electrophilic attack of a peroxide oxygen atom on the sulfur atom of the sulfide (B99878) nih.gov.

Other notable reagents and systems for sulfide oxidation include:

Peroxy acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective but can lead to over-oxidation if not carefully controlled.

Halogen-based reagents: N-halosuccinimides (NCS, NBS, NIS) can be used, sometimes in conjunction with a catalyst, for the oxidation of sulfides. However, these can sometimes lead to halogenation of the aromatic ring as a side reaction.

Metal catalysts: Various transition metal complexes can catalyze the oxidation of sulfides with oxidants like H₂O₂ or molecular oxygen. However, these often involve the use of toxic metals nih.gov.

The choice of oxidant and reaction conditions is crucial to maximize the yield of the desired sulfoxide (B87167) while minimizing the formation of the corresponding sulfone.

A summary of common oxidizing agents for the conversion of sulfides to sulfoxides is presented in the table below.

| Oxidizing Agent/System | Conditions | Selectivity | Environmental Considerations |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Room temperature, metal-free | High for sulfoxide | "Green" oxidant, water is the main byproduct nih.gov. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Low temperature | Good, but over-oxidation to sulfone is possible | Stoichiometric waste generated. |

| N-Halosuccinimides (e.g., NBS) | Various, sometimes with a catalyst | Can be selective, potential for side reactions | Halogenated waste. |

| Metal Catalysts with Oxidants | Various | Can be highly selective | Often involves toxic or heavy metals nih.gov. |

| Photocatalytic Aerobic Oxidation | Visible light, photosensitizer, O₂ | High selectivity | Utilizes green oxidant (air) and energy source (light) researchgate.netrsc.org. |

For substrates containing multiple functional groups, directed sulfoxidation methods can enhance selectivity. In the context of pyridyl sulfides, the pyridine nitrogen atom can play a role in directing the oxidation. Palladium-catalyzed oxidative C-H halogenation of pyridyl sulfides has been achieved without oxidation of the sulfur atom, highlighting the challenge of selective oxidation in such systems nih.govacs.orgnih.govfigshare.com.

Asymmetric oxidation of prochiral sulfides to form enantiomerically enriched sulfoxides is a significant area of research, often employing chiral catalysts. Methods for the catalytic asymmetric oxidation of sulfides include the use of chiral titanium complexes with hydroperoxides acs.orgscispace.com. For instance, a chiral metal complex generated in situ from (R)-6,6′-Diphenyl-BINOL and Ti(O-i-Pr)₄ has been used for the asymmetric sulfoxidation of aryl methyl sulfides with tert-butyl hydroperoxide (TBHP) as the oxidant, achieving high enantiopurities scispace.com.

Biocatalysis offers a green and highly selective alternative for asymmetric sulfoxidation. Monooxygenase enzymes, such as Baeyer-Villiger monooxygenases (BVMOs) and flavin monooxygenases (FMOs), can catalyze the enantiodivergent oxidation of sulfides with N-heterocyclic substituents. For example, BVMO145 has been shown to produce (S)-sulfoxides, while FMO401 yields (R)-sulfoxides with good conversions and high enantiomeric excess rsc.org. Whole-cell biocatalysis, for instance using Pseudomonas monteilii, has also been employed for the oxidation of sulfides researchgate.net.

Total Synthesis Approaches for this compound

A complete synthesis of this compound would likely involve the construction of a suitably substituted pyridine ring followed by the key oxidation step. While a specific total synthesis for this exact molecule is not extensively documented in readily available literature, a plausible route can be constructed based on the synthesis of analogous compounds.

A likely precursor for the final oxidation step is 3-chloro-5-(methylthio)pyridin-2-amine . The synthesis of this intermediate could proceed through several routes, one of which involves the amination of 2,3-dichloro-5-(methylthio)pyridine . This dichlorinated precursor is available from commercial suppliers, suggesting its synthetic accessibility bldpharm.com. The amination of 2,3-dichloropyridine derivatives can be achieved by reaction with ammonia or an ammonia equivalent. For example, 2-amino-3-chloro-5-trifluoromethylpyridine is prepared by the amination of 2,3-dichloro-5-trifluoromethylpyridine with aqueous ammonia in an autoclave at elevated temperatures google.com. A similar approach could be envisioned for the amination of 2,3-dichloro-5-(methylthio)pyridine.

An alternative approach to the key intermediate, 3-chloro-5-(methylthio)pyridin-2-amine, could involve the chlorination of 2-amino-5-(methylthio)pyridine . The synthesis of 2-amino-5-chloropyridine (B124133) from 2-aminopyridine is well-established and can be achieved through oxidative chlorination with reagents like sodium hypochlorite (B82951) and hydrochloric acid google.com or through direct chlorination in a strongly acidic medium google.com. A similar chlorination strategy could potentially be applied to 2-amino-5-(methylthio)pyridine.

Once the precursor, 3-chloro-5-(methylthio)pyridin-2-amine, is obtained, the final step is the selective oxidation of the methylthio group to a methanesulfinyl group using one of the methods described in section 2.1.3.1.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several aspects can be made more sustainable.

The oxidation of the sulfide precursor is a key step where green chemistry principles can be applied. The use of hydrogen peroxide as an oxidant in a transition-metal-free system is a prime example of a green approach, as it has a high atom economy and produces water as the only byproduct nih.gov. Another sustainable method is the use of molecular oxygen from the air as the terminal oxidant, often in conjunction with a photocatalyst and visible light researchgate.netrsc.org. This approach avoids the use of stoichiometric, and often hazardous, chemical oxidants.

Biocatalysis also represents a highly sustainable method for the synthesis of chiral sulfoxides. The use of enzymes or whole-cell systems can provide high enantioselectivity under mild reaction conditions, typically in aqueous media, thus avoiding the use of organic solvents and metal catalysts rsc.orgacsgcipr.org.

In the construction of the pyridine ring itself, green methodologies are being increasingly developed. These include multicomponent reactions, the use of environmentally benign solvents, and energy-efficient synthesis methods like microwave-assisted synthesis.

The table below summarizes some green chemistry considerations for the synthesis of this compound.

| Synthetic Step | Conventional Method | Green Alternative | Green Chemistry Principle(s) |

| Sulfide Oxidation | Stoichiometric oxidants (e.g., m-CPBA) | H₂O₂ in acetic acid nih.gov | Use of safer chemicals, atom economy. |

| Photocatalytic aerobic oxidation researchgate.netrsc.org | Use of renewable feedstocks (air), energy efficiency (light). | ||

| Biocatalysis rsc.org | Use of catalysis, design for degradation (biodegradable catalysts). | ||

| Chlorination | Gaseous chlorine | N-chlorosuccinimide (NCS) google.com | Use of safer chemicals. |

| Oxidative chlorination with NaClO/HCl google.com | Use of safer chemicals. | ||

| Amination | High temperature/pressure amination | Catalytic amination (e.g., Buchwald-Hartwig) | Use of catalysis, potentially milder conditions. |

By integrating these green chemistry approaches, the synthesis of this compound and its analogs can be made more efficient, safer, and environmentally friendly.

Reaction Mechanisms and Chemical Transformations of 3 Chloro 5 Methanesulfinylpyridin 2 Amine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyridine. youtube.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups on the ring is crucial as they stabilize this intermediate, thereby activating the ring towards nucleophilic attack. libretexts.orgyoutube.com

Regioselectivity Considerations

In 3-Chloro-5-methanesulfinylpyridin-2-amine, the chloro group at the C3 position is the leaving group. Nucleophilic attack is directed at this carbon. The general mechanism involves the addition of a nucleophile to the carbon atom bearing the leaving group, followed by the elimination of the chloride ion to restore the aromaticity of the ring. youtube.com While SNAr reactions on pyridine rings are common, the substitution of a leaving group at the C3 position is generally less facile than at the C2 or C4 positions unless the ring is sufficiently activated by other substituents.

Influence of Chloro and Sulfinyl Substituents

The feasibility and rate of nucleophilic substitution on the this compound ring are determined by the combined electronic effects of its substituents.

Chloro Group: The chlorine atom at C3 serves a dual role. It is a good leaving group, and its inductive electron-withdrawing effect enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

Methanesulfinyl Group: The sulfoxide (B87167) (methanesulfinyl) group at the C5 position is a powerful electron-withdrawing group due to both induction and resonance. Its position meta to the chloro group and para to the amino group allows it to effectively stabilize the negative charge of the Meisenheimer intermediate through delocalization. This stabilization significantly activates the ring for nucleophilic aromatic substitution. libretexts.orglibretexts.org

Amino Group: Conversely, the amino group at C2 is a strong electron-donating group by resonance. This effect increases the electron density of the pyridine ring, which tends to deactivate it towards nucleophilic attack.

| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |

|---|---|---|---|

| -NH2 (Amino) | C2 | Electron-Donating (Resonance) | Deactivating |

| -Cl (Chloro) | C3 | Electron-Withdrawing (Inductive) / Leaving Group | Activating / Site of Substitution |

| -S(O)CH3 (Methanesulfinyl) | C5 | Strongly Electron-Withdrawing (Inductive & Resonance) | Strongly Activating |

Reactivity of the Aminopyridine Moiety

The 2-amino group is a versatile functional handle that imparts characteristic reactivity to the molecule.

Amine-Centered Reactions

The exocyclic amino group can undergo a variety of chemical transformations typical for aromatic amines, although its reactivity is modulated by the electronic nature of the substituted pyridine ring.

N-Functionalization: The amine can act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides to yield N-alkylated or N-acylated products, respectively.

Multicomponent Reactions: 2-Aminopyridines are common substrates in multicomponent reactions, such as the Groebke-Blackburn-Bienaymé process, which involves the reaction of a 2-aminoazine, an aldehyde, and an isocyanide to form fused heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.net

Diazotization: Treatment with nitrous acid (HNO₂) can convert the primary amino group into a diazonium salt. Pyridyl diazonium salts are often less stable than their benzenoid counterparts but can serve as intermediates for introducing a range of other functional groups.

Tautomeric Equilibria and Their Chemical Implications

2-Aminopyridine (B139424) and its derivatives can exist in a tautomeric equilibrium between the amino form and the imino form (e.g., 5-methyl-2(1H)-pyridinimine). nih.gov This phenomenon, known as amino-imino tautomerism, is a type of prototropic tautomerism where a proton moves from the exocyclic nitrogen to the ring nitrogen. researchgate.netwikipedia.org

For this compound, this equilibrium would be between the amine tautomer and the corresponding imine tautomer, 3-chloro-5-methanesulfinylpyridin-2(1H)-imine. The relative stability of these tautomers is influenced by factors such as solvent polarity and the electronic nature of the other ring substituents. researchgate.net This equilibrium is chemically significant as the two tautomers can exhibit different reactivity. For instance, reactions with electrophiles could potentially occur at either the exocyclic nitrogen (in the amino form) or the ring nitrogen (in the imino form), leading to different isomeric products.

Transformations Involving the Methanesulfinyl Group

The methanesulfinyl (sulfoxide) group is a synthetically useful functional group that can undergo several key transformations. acs.org

Oxidation: The sulfoxide can be readily oxidized to the corresponding sulfone (-SO₂CH₃) using various oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfone is an even more powerful electron-withdrawing group, which would further activate the pyridine ring to nucleophilic attack.

Reduction: The sulfoxide can be reduced back to the corresponding sulfide (B99878) (-SCH₃) using reagents such as phosphorus trichloride (PCl₃) or certain catalytic systems.

Pummerer Reaction: Sulfoxides with at least one α-hydrogen can undergo the Pummerer reaction upon activation with an electrophile, typically an acid anhydride (B1165640) like acetic anhydride or trifluoroacetic anhydride (TFAA). acs.org This reaction involves the conversion of the sulfoxide into a thionium ion intermediate, which is then trapped by a nucleophile. For the methanesulfinyl group, this could lead to the formation of an α-functionalized sulfide, such as an α-acetoxy sulfide, providing a pathway to further modify the side chain. nih.gov

| Reaction Type | Reagent(s) | Product Functional Group | Impact on Pyridine Ring Electronics |

|---|---|---|---|

| Oxidation | H2O2, m-CPBA | Methanesulfonyl (Sulfone) | Increases electron-withdrawing strength |

| Reduction | PCl3, HBr/AcOH | Methylsulfanyl (Sulfide) | Decreases electron-withdrawing strength |

| Pummerer Reaction | (CF3CO)2O, Ac2O | α-functionalized sulfide | Side-chain functionalization |

Oxidation and Reduction Chemistry of Sulfoxides

The sulfur atom in the methanesulfinyl group of this compound exists in a formally tetravalent state and can readily undergo both oxidation to a hexavalent sulfone and reduction to a divalent sulfide.

Oxidation: The oxidation of the sulfoxide to the corresponding sulfone, 3-chloro-5-methanesulfonylpyridin-2-amine, can be achieved using a variety of oxidizing agents. The pyridine ring, being electron-deficient due to the chloro substituent and the nitrogen heteroatom, is generally resistant to oxidation, allowing for selective transformation at the sulfur center. However, the presence of the activating amino group can increase the ring's electron density, necessitating careful selection of the oxidant to avoid undesired side reactions.

Commonly employed oxidants for the sulfide-to-sulfoxide-to-sulfone sequence include hydrogen peroxide, peroxy acids (such as m-chloroperoxybenzoic acid, m-CPBA), and metal-based oxidants. The reaction conditions can often be tuned to favor the formation of the sulfone.

Reduction: The reduction of the sulfoxide group in this compound to the corresponding sulfide, 3-chloro-5-(methylthio)pyridin-2-amine, is a common transformation. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. The chloro and amino groups on the pyridine ring are generally stable to many reducing conditions used for sulfoxide reduction.

Typical reducing agents include metal hydrides, phosphine-based reagents, and certain acid-catalyzed reductions. The selection of the appropriate reagent and reaction conditions is crucial to ensure chemoselectivity.

| Transformation | Reagent/Conditions | Product |

| Oxidation | Hydrogen Peroxide, Peroxy acids (e.g., m-CPBA) | 3-Chloro-5-methanesulfonylpyridin-2-amine |

| Reduction | Metal hydrides, Phosphine-based reagents | 3-Chloro-5-(methylthio)pyridin-2-amine |

Acid-Catalyzed Reactions of Sulfoxides

The sulfoxide group in this compound is susceptible to reactions under acidic conditions, which can lead to protonation at the oxygen atom and subsequent transformations.

Protonation and Nucleophilic Attack at Sulfur

In the presence of a strong acid, the oxygen atom of the sulfoxide group can be protonated to form a hydroxy-sulfonium ion. This protonation makes the sulfur atom more electrophilic and susceptible to nucleophilic attack. The nature of the nucleophile and the reaction conditions will determine the final product. The electron-donating amino group on the pyridine ring can influence the basicity of the sulfoxide oxygen, potentially affecting the ease of protonation.

If the nucleophile attacks the sulfur atom directly, it can lead to the displacement of the hydroxyl group (as water) and the formation of a new bond to the sulfur. The stability of the resulting species will depend on the nature of the nucleophile and the substituents on the pyridine ring.

Sulfoxide Rearrangements (e.g., Pummerer-type)

A significant acid-catalyzed reaction of sulfoxides bearing an α-hydrogen is the Pummerer rearrangement. nih.govwikipedia.org This reaction typically involves the treatment of a sulfoxide with an acid anhydride, such as acetic anhydride. The reaction proceeds through the formation of an acyloxysulfonium intermediate, followed by deprotonation of the α-carbon and subsequent rearrangement to yield an α-acyloxythioether. wikipedia.org

For this compound, a Pummerer-type rearrangement would involve the methyl group attached to the sulfur. The presence of the electron-withdrawing chloro group and the electron-donating amino group on the pyridine ring can influence the acidity of the α-protons and the stability of the intermediates, thereby affecting the reaction's feasibility and outcome. One of the drawbacks of the Pummerer reaction is that substrates with unprotected amino groups may undergo side reactions with the activating reagent, such as acetic anhydride. slideshare.net

Role of Sulfoxides in Skeletal Editing Processes

The sulfoxide group has emerged as a valuable functional handle in the burgeoning field of skeletal editing, which involves the precise modification of a molecule's core structure.

Nitrogen-to-Carbon Single Atom Swap Reactions

Recent advancements in synthetic methodology have demonstrated the use of sulfoxide-derived anions as a carbon source for the single-atom replacement of a nitrogen atom in a heterocyclic ring with a carbon atom. chemrxiv.orgchinesechemsoc.org This "nitrogen-to-carbon single atom swap" has been primarily explored for pyridine N-oxides. chinesechemsoc.org The reaction typically proceeds under basic conditions, where the sulfoxide is deprotonated to form a nucleophilic carbanion. This anion then attacks the pyridine N-oxide ring, initiating a cascade of reactions that ultimately results in the replacement of the nitrogen atom with a carbon atom from the sulfoxide.

Derivatization Strategies and Functional Group Transformations

Modification of the Pyridine (B92270) Nucleus

The pyridine ring in 3-Chloro-5-methanesulfinylpyridin-2-amine is substituted with an electron-donating amino group and two electron-withdrawing groups (chloro and methanesulfinyl). This electronic landscape dictates the regioselectivity of further substitutions. The amino group strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, given the existing substitution, the vacant positions are meta to the amino group. The interplay of the directing effects of all three substituents will influence the outcome of electrophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is another potential pathway for modifying the pyridine nucleus, particularly for the displacement of the chloro group. The electron-withdrawing nature of the pyridine nitrogen and the methanesulfinyl group can facilitate the attack of nucleophiles at the carbon atom bearing the chlorine.

Recent advancements in C-H functionalization offer modern approaches to modify the pyridine ring directly. These methods could potentially allow for the introduction of new substituents at the remaining C-H positions, offering a more direct route to novel derivatives compared to traditional methods.

Table 1: Potential Reactions for Modification of the Pyridine Nucleus

| Reaction Type | Reagents and Conditions | Expected Outcome |

| Electrophilic Halogenation | NBS, NCS, or NIS in a suitable solvent | Introduction of a halogen atom at an available position on the ring. |

| Nitration | HNO3/H2SO4 | Introduction of a nitro group. |

| Sulfonation | Fuming H2SO4 | Introduction of a sulfonic acid group. |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., alkoxides, amines) with heat | Displacement of the chloro group. |

| C-H Arylation | Arylboronic acid, Pd catalyst, base | Introduction of an aryl group at a C-H position. |

Chemical Derivatization at the Amino Group

The 2-amino group is a key site for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives. Standard reactions for aromatic amines can be readily applied to this compound.

Acylation and sulfonylation reactions can be performed to introduce various acyl and sulfonyl groups, respectively. These reactions typically proceed under mild conditions using acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base. Alkylation of the amino group is also feasible, though it may lead to a mixture of mono- and di-alkylated products.

The amino group can undergo diazotization upon treatment with nitrous acid, forming a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, in place of the amino group. google.com Furthermore, the amino group can participate in condensation reactions with carbonyl compounds to form imines or can be used as a building block for the construction of fused heterocyclic rings, such as imidazo[1,2-a]pyridines. acs.org

Table 2: Representative Derivatization Reactions of the Amino Group

| Reaction Type | Reagents and Conditions | Product Class |

| Acylation | Acyl chloride or anhydride (B1165640), base (e.g., pyridine, triethylamine) | Amides |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamides |

| Alkylation | Alkyl halide, base | Alkylated amines |

| Diazotization/Sandmeyer | NaNO2, HCl; CuX (X = Cl, Br, CN) | Halogenated or cyanated pyridines |

| Condensation | Aldehyde or ketone, acid or base catalyst | Imines (Schiff bases) |

| Cyclization | α-Haloketone | Imidazo[1,2-a]pyridine derivatives |

Transformations of the Methanesulfinyl Moiety

The methanesulfinyl (sulfoxide) group is a versatile functional handle that can undergo several key transformations. Oxidation of the sulfoxide (B87167) to the corresponding sulfone is a common and often high-yielding reaction. A variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can be employed for this purpose. rsc.org The resulting sulfone group is a strong electron-withdrawing group and can further influence the reactivity of the pyridine ring.

Conversely, the sulfoxide can be reduced to the corresponding sulfide (B99878) (thioether). This transformation can be achieved using various reducing agents, such as phosphorus-based reagents or certain metal hydrides.

The sulfinyl group can also act as a directing group in certain reactions, such as ortho-lithiation, which could provide a route to functionalize the C-4 position of the pyridine ring. researchgate.net

Table 3: Common Transformations of the Methanesulfinyl Group

| Reaction Type | Reagents and Conditions | Product Class |

| Oxidation | H2O2, m-CPBA, or other oxidizing agents | Sulfones |

| Reduction | PCl3, NaBH4/CoCl2, or other reducing agents | Sulfides (Thioethers) |

| Pummerer Rearrangement | Acetic anhydride | α-Acetoxymethyl thioethers |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to exploring the electronic characteristics of a molecule, offering insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations on Geometries and Energies

Density Functional Theory (DFT) is a robust computational method used to predict the geometric and energetic properties of molecules. For 3-chloro-5-methanesulfinylpyridin-2-amine, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be utilized to determine its most stable three-dimensional conformation (optimized geometry). This involves calculating key structural parameters.

Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length (Å) | Data not available |

| C-S Bond Length (Å) | Data not available |

| S=O Bond Length (Å) | Data not available |

| C-N (ring) Bond Lengths (Å) | Data not available |

| C-NH2 Bond Length (Å) | Data not available |

| Pyridine (B92270) Ring Dihedral Angles (°) | Data not available |

Note: The data in this table is illustrative of what would be obtained from DFT calculations and is not based on actual published research for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. orientjchem.org This analysis helps to understand intramolecular charge transfer and the nature of chemical bonds. For this compound, NBO analysis would reveal the strength of various intramolecular interactions, such as those involving the lone pairs on the nitrogen and oxygen atoms and the pi-orbitals of the pyridine ring.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be employed to map out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction pathways and determine activation energies. This information is vital for understanding the kinetics and thermodynamics of reactions, such as its synthesis or degradation. This type of study would provide valuable insights into the step-by-step process of its chemical transformations.

In Silico Studies of Molecular Interactions

In silico studies are instrumental in predicting how a molecule might interact with other chemical species, including biological macromolecules. These computational methods are particularly useful in fields like drug discovery and materials science.

Ligand Binding Site Analysis in Chemical Systems

To understand the potential biological activity or chemical interactions of this compound, ligand binding site analysis can be performed. This involves docking the molecule into the active site of a target protein or receptor to predict its binding affinity and mode of interaction. These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. While specific studies on this compound are not readily found, this approach is a standard method to probe the potential bioactivity of novel chemical entities.

Advanced Analytical Techniques for the Characterization and Quantification of 3 Chloro 5 Methanesulfinylpyridin 2 Amine

The rigorous identification and quantification of the chemical compound 3-Chloro-5-methanesulfinylpyridin-2-amine rely on a suite of advanced analytical techniques. These methods provide detailed information regarding its molecular structure, purity, and concentration in various matrices. The primary approaches involve spectroscopic and chromatographic techniques, which offer qualitative and quantitative data essential for research and quality control.

While specific experimental data for this compound is not widely published in publicly accessible literature, the principles of its characterization can be thoroughly described based on its known molecular structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Chloro-5-methanesulfinylpyridin-2-amine with high purity?

- Methodological Answer : The synthesis of pyridine derivatives like this compound typically involves nucleophilic substitution or palladium-catalyzed amination. For example, 5-methyl-N-phenylpyridin-2-amine is synthesized via substitution between 5-methyl-2-chloropyridine and aniline in DMF with K₂CO₃ as a base . Key parameters include:

- Temperature : 80–100°C for 12–24 hours.

- Solvent : Polar aprotic solvents (e.g., DMF, dioxane) improve reaction efficiency.

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/petroleum ether eluent) yields >95% purity .

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

- Methodological Answer :

- NMR : The methanesulfinyl group () shows distinct signals at δ 2.8–3.2 ppm (split due to chiral sulfur) and signals near 40–45 ppm for the sulfinyl carbon .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (, exact mass 194.9974) and fragmentation patterns (e.g., loss of SOCH₃ group).

- IR : Strong absorption bands at 1040–1100 cm⁻¹ (S=O stretch) differentiate it from sulfanyl or sulfonyl analogs .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen contacts) influence the crystallographic packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Hydrogen Bonding : The NH₂ group forms N–H⋯Npyridine bonds (2.8–3.0 Å), creating centrosymmetric dimers as seen in 3-chloropyridin-2-amine .

- Halogen Interactions : Cl⋯Cl contacts (3.2–3.3 Å) contribute to layered packing .

- Sulfinyl Group : The chiral sulfur atom induces non-coplanar molecular stacking, affecting solubility and melting point.

- Data Contradictions : Discrepancies between computational (DFT) and experimental bond lengths (e.g., C–Cl) can arise from crystal packing forces, requiring multipole refinement in SCXRD analysis .

Q. What strategies improve regioselectivity in functionalizing the pyridine ring of this compound for medicinal chemistry applications?

- Methodological Answer :

- Catalytic Systems : Palladium/Xantphos catalysts enable selective C–H activation at the 4-position of pyridine derivatives, avoiding competing sulfinyl group oxidation .

- Directing Groups : The NH₂ group acts as a transient directing group for meta-functionalization.

- Solvent Effects : Non-coordinating solvents (e.g., toluene) reduce side reactions during cross-coupling .

Q. How can computational modeling predict the biological activity of this compound against kinase targets?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) using kinase crystal structures (e.g., PDB: 2JIU) identifies potential binding pockets. The sulfinyl group may form hydrogen bonds with hinge-region residues (e.g., Glu91 in EGFR).

- QSAR : Hammett constants () correlate with inhibitory activity trends in pyridine-based kinase inhibitors .

- Validation : Compare predictions with in vitro kinase assays (IC₅₀ values) for structural analogs like 6-chloro-5-(trifluoromethyl)pyridin-2-amine .

Data Contradiction Analysis

Q. Why might experimental LogP values for this compound differ from computational predictions?

- Resolution Strategy :

- Experimental : Measure LogP via shake-flask method (octanol/water) at pH 7.4. The sulfinyl group increases hydrophilicity, reducing LogP by ~0.5 units compared to methylthio analogs .

- Computational : Adjust atom-centric fragment methods (e.g., XLogP3) by parameterizing the sulfinyl group’s dipole moment.

- Root Cause : Implicit solvent models may underestimate the sulfinyl group’s hydrogen-bond acceptor capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.